molecular formula C23H17N5O3S B2951816 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1705825-48-4

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2951816
CAS No.: 1705825-48-4
M. Wt: 443.48
InChI Key: UUBUBJWVYFQCLV-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling: The final step involves coupling the quinazolinone core with the thiophene-oxadiazole intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the quinazolinone core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets is of significant interest.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its multi-functional groups allow for diverse interactions with biological molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the thiophene and oxadiazole rings can interact with other molecular pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
  • 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate
  • 2-(6-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Uniqueness

What sets 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide apart is its combination of a quinazolinone core with both thiophene and oxadiazole rings. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3S/c29-20(13-28-14-24-18-9-4-2-7-16(18)23(28)30)25-17-8-3-1-6-15(17)12-21-26-22(27-31-21)19-10-5-11-32-19/h1-11,14H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUBJWVYFQCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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